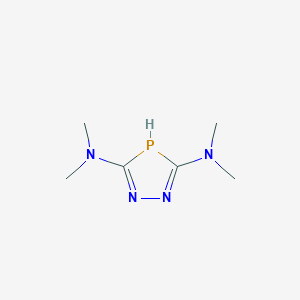![molecular formula C24H22N4O2 B14351972 6,6'-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2'-bipyridine CAS No. 90719-70-3](/img/structure/B14351972.png)
6,6'-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2’-bipyridine is a complex organic compound that features two bipyridine units connected through methoxy linkages to pyridine rings. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2’-bipyridine typically involves multiple steps, starting with the preparation of the pyridine derivatives. One common method involves the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane to form 2-bromo-6-methylpyridine . This intermediate can then undergo further reactions to introduce the methoxy groups and link the bipyridine units.
Industrial Production Methods
While specific industrial production methods for 6,6’-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine rings.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility in coordination chemistry.
Applications De Recherche Scientifique
6,6’-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2’-bipyridine has several applications in scientific research:
Biology: The compound’s metal complexes are investigated for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of metal-based drugs.
Mécanisme D'action
The mechanism by which 6,6’-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2’-bipyridine exerts its effects is primarily through its role as a ligand. It coordinates with metal ions, forming complexes that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed. These complexes can influence catalytic activity, electron transfer processes, and biological interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: Similar in structure but with methyl groups instead of methoxy linkages.
2,2’-Bipyridine: A simpler bipyridine compound without additional functional groups.
6-Bromo-2,2’-bipyridine: Contains a bromine substituent, which can be used for further functionalization.
Uniqueness
6,6’-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2’-bipyridine is unique due to its methoxy linkages, which enhance its ability to form stable and versatile metal complexes. This structural feature allows for greater flexibility in designing metal-based catalysts and therapeutic agents.
Propriétés
Numéro CAS |
90719-70-3 |
|---|---|
Formule moléculaire |
C24H22N4O2 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
2-(pyridin-2-ylmethoxymethyl)-6-[6-(pyridin-2-ylmethoxymethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C24H22N4O2/c1-3-13-25-19(7-1)15-29-17-21-9-5-11-23(27-21)24-12-6-10-22(28-24)18-30-16-20-8-2-4-14-26-20/h1-14H,15-18H2 |
Clé InChI |
ZTMANBUIVNVRRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)COCC2=NC(=CC=C2)C3=CC=CC(=N3)COCC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



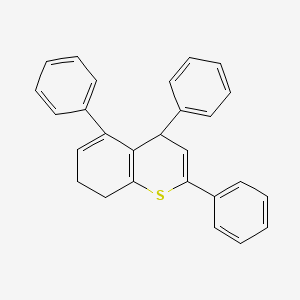
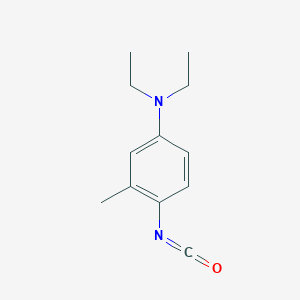
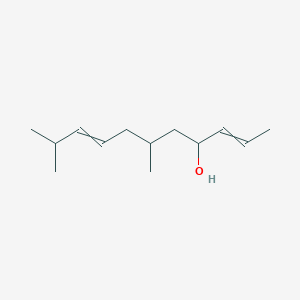
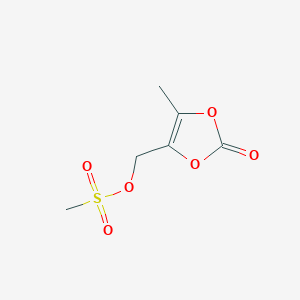
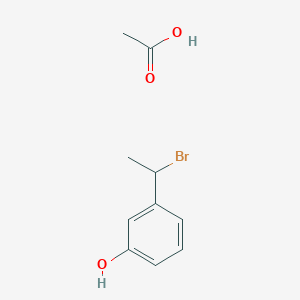
![1,1'-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene](/img/structure/B14351924.png)
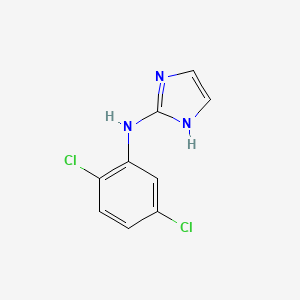
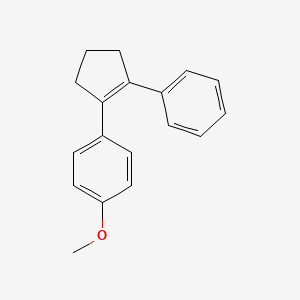
![Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium](/img/structure/B14351941.png)
![1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14351945.png)
![2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline](/img/structure/B14351953.png)

